molecular formula C17H28N2O2 B14176073 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine CAS No. 918481-60-4

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine

Cat. No.: B14176073
CAS No.: 918481-60-4
M. Wt: 292.4 g/mol
InChI Key: RRRLQRHHUYRRPI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 2-ethoxyethyl chloride and 4-methoxyphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential use as an analgesic or anti-inflammatory agent.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)piperazine: Lacks the methoxyphenyl group, which may result in different pharmacological properties.

    4-[2-(4-Methoxyphenyl)ethyl]piperazine: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.

Uniqueness

1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine is unique due to the presence of both the ethoxyethyl and methoxyphenyl groups, which may confer specific pharmacological and chemical properties not found in other piperazine derivatives.

Properties

CAS No.

918481-60-4

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine

InChI

InChI=1S/C17H28N2O2/c1-3-21-15-14-19-12-10-18(11-13-19)9-8-16-4-6-17(20-2)7-5-16/h4-7H,3,8-15H2,1-2H3

InChI Key

RRRLQRHHUYRRPI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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